3-Bromopyridine-2-carboxylic Acid
Overview
Description
3-Bromopyridine-2-carboxylic Acid is a compound of interest in various chemical syntheses and research. It belongs to the broader class of bromopyridines and pyridine carboxylic acids, each possessing unique properties and applications in chemistry.
Synthesis Analysis
- Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was studied, offering a new approach for synthesizing related compounds, potentially including 3-Bromopyridine-2-carboxylic Acid (Feng et al., 2010).
- An efficient synthesis of related bromopyridine carboxylic acids has been described, showcasing various reactions and conditions that could be relevant for synthesizing 3-Bromopyridine-2-carboxylic Acid (Hirokawa et al., 2000).
Molecular Structure Analysis
- The molecular structure of 2-aminopyridine-3-carboxylic acid, a compound similar to 3-Bromopyridine-2-carboxylic Acid, has been analyzed using X-ray diffraction and spectroscopy, providing insights into the structural aspects of pyridine carboxylic acids (Pawlukojć et al., 2007).
Chemical Reactions and Properties
- Palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids is a relevant reaction that could be analogous to reactions involving 3-Bromopyridine-2-carboxylic Acid (Cho & Kim, 2008).
Physical Properties Analysis
- The physical properties of bromopyridine compounds can be inferred from studies on similar compounds, such as 2-Bromo-6-isocyanopyridine, which was found to have specific stability and synthetic efficiency, relevant for understanding the physical characteristics of 3-Bromopyridine-2-carboxylic Acid (van der Heijden et al., 2016).
Chemical Properties Analysis
- The chemical properties of pyridine carboxylic acids can be understood by studying compounds like 2,2'-bipyridine-3,3',6,6'-tetracarboxylic acid and its complexes, providing insights into the reactivity and interaction of carboxylic acids in pyridine-based compounds (Dawid et al., 2009).
Scientific Research Applications
Medicinal Chemistry Applications :
- An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key component of a potent dopamine D2 and D3 and serotonin-3 receptor antagonist, was presented in a study by Hirokawa, Horikawa, and Kato (2000) (Hirokawa, Horikawa, & Kato, 2000).
- A study by Rode and Sobolewski (2012) found that the carboxylic group in 3-hydroxy-picolinic acid acts as a proton transmitter, influencing photophysics (Rode & Sobolewski, 2012).
- Ruthenium(II) bipyridine complexes, which can be synthesized using related compounds, show moderate cytotoxicity in cervical human tumor cells, according to Baroud et al. (2017) (Baroud et al., 2017).
Synthesis and Chemical Reactions :
- New 2-substituted 1,8-naphthyridines can be prepared by decarboxylation of their 3-carboxylic acids, as shown in a study by Hawes and Wibberley (1967) (Hawes & Wibberley, 1967).
- Li et al. (2002) improved the protocol for preparing 3-pyridylboronic acid from 3-bromopyridine, yielding high yield and bulk quantity, useful for other arylboronic acids (Li et al., 2002).
Material Science and Photophysics :
- The adduct of 2-amino-5-bromopyridine with benzoic acid demonstrates potential for creating complex crystal structures through hydrogen bonds, as described by Hemamalini and Fun (2010) (Hemamalini & Fun, 2010).
- A method for synthesizing mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid suitable for complexing lanthanide(III) was presented by Charbonnière, Weibel, and Ziessel (2001) (Charbonnière, Weibel, & Ziessel, 2001).
properties
IUPAC Name |
3-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDIRPOTVAODSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365990 | |
Record name | 3-Bromopyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine-2-carboxylic Acid | |
CAS RN |
30683-23-9 | |
Record name | 3-Bromopyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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